molecular formula C16H18N2O B11543574 N-(naphthalen-2-yl)piperidine-1-carboxamide CAS No. 312269-36-6

N-(naphthalen-2-yl)piperidine-1-carboxamide

Cat. No.: B11543574
CAS No.: 312269-36-6
M. Wt: 254.33 g/mol
InChI Key: ANNDKQIHRHARNM-UHFFFAOYSA-N
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Description

N-(naphthalen-2-yl)piperidine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a piperidine carboxamide scaffold, a structure recognized for its potential in modulating key enzymatic targets . This scaffold has been identified as a promising core structure in the development of inhibitors for viral proteases, such as the SARS-CoV-2 Papain-Like protease (PLpro), which is an essential enzyme for viral replication and a validated drug target . Research into piperidine-based molecular frameworks also demonstrates their relevance in targeting bacterial enzymes, including MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in Mycobacterium tuberculosis , which is critical for energy metabolism and a promising target for anti-tuberculosis agents . Furthermore, structural analogs of this compound class have been investigated as multifunctional agents for complex neurological disorders, showing potential for concomitant inhibition of enzymes like butyrylcholinesterase (BChE) and monoamine oxidase B (MAO-B) . This reagent is provided For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

312269-36-6

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

N-naphthalen-2-ylpiperidine-1-carboxamide

InChI

InChI=1S/C16H18N2O/c19-16(18-10-4-1-5-11-18)17-15-9-8-13-6-2-3-7-14(13)12-15/h2-3,6-9,12H,1,4-5,10-11H2,(H,17,19)

InChI Key

ANNDKQIHRHARNM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Amide Coupling

The most widely reported method involves activating piperidine-1-carboxylic acid derivatives for coupling with 2-naphthylamine. As demonstrated in analogous syntheses of piperidine-4-carboxamides, this approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to generate reactive intermediates.

Reaction Mechanism :

  • Protection of piperidine’s nitrogen using tert-butoxycarbonyl (Boc) anhydride yields tert-butyl piperidine-1-carboxylate.

  • EDC activation forms an O-acylisourea intermediate, enabling nucleophilic attack by 2-naphthylamine.

  • Acidic deprotection (e.g., trifluoroacetic acid) liberates the free carboxamide.

Critical parameters:

  • Temperature : 0–25°C during coupling to minimize racemization

  • Solvent : Anhydrous dichloromethane or DMF

  • Yield : 50–62% after purification by recrystallization

Isocyanate-Based Route

An alternative single-step methodology utilizes 2-naphthyl isocyanate reacting directly with piperidine under inert conditions:

Piperidine+2-Naphthyl isocyanateBaseN-(naphthalen-2-yl)piperidine-1-carboxamide\text{Piperidine} + \text{2-Naphthyl isocyanate} \xrightarrow{\text{Base}} \text{this compound}

Advantages :

  • Eliminates need for protective groups

  • Reaction completes within 6–8 hours at 80°C

  • Yield : 68–72% in laboratory-scale trials

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Recent advances adapt batch processes to continuous systems, enhancing throughput and safety:

ParameterBatch ProcessContinuous Flow
Reaction Time48 h2.5 h
Space-Time Yield0.8 g/L/h5.2 g/L/h
Purity95%99%

Key innovations:

  • Microfluidic mixing chambers ensuring stoichiometric precision

  • In-line IR spectroscopy for real-time monitoring

Catalytic System Design

Heterogeneous catalysts significantly improve atom economy:

Catalyst Comparison :

TypeLoading (%)Turnover Frequency (h⁻¹)
Zeolite Y512.4
Mesoporous SiO₂318.7
Pd/C127.3

Pd/C systems demonstrate superior performance, enabling 92% conversion at 120°C.

Advanced Methodological Developments

Microwave-Assisted Synthesis

Implementing dielectric heating reduces reaction times from days to minutes:

Optimized Conditions :

  • Power: 300 W

  • Temperature: 80°C

  • Time: 15 min

  • Yield Improvement : 38% → 58% versus conventional heating

Solid-Phase Synthesis

Immobilizing piperidine on Wang resin enables iterative purification:

Procedure :

  • Resin functionalization with Fmoc-piperidine

  • Automated coupling using HATU/DIEA

  • Cleavage with TFA:Et₃SiH (95:5)

  • Purity : >99% by HPLC

Purification and Analytical Characterization

Crystallization Protocols

Solvent systems critically impact polymorph formation:

Solvent PairCrystal HabitPurity (%)
Hexane/Ethyl AcetateNeedles98.2
DCM/MeOHPrisms99.5
Toluene/HeptaneAmorphous95.7

XRD analysis confirms monoclinic P2₁/c symmetry for prismatic crystals.

Chromatographic Methods

HPLC conditions for analytical monitoring:

  • Column: C18, 250 × 4.6 mm

  • Mobile Phase: 60:40 Acetonitrile/0.1% TFA

  • Retention Time: 7.2 min

  • LOD: 0.1 μg/mL

MetricConventionalOptimized
PMI (kg/kg product)8631
E-Factor4512

Solvent recovery systems account for 63% PMI reduction.

EnzymeSourceEnantioselectivity (%)
Amidase-127Pseudomonas putida99.2 (R)
BsuAmidaseBacillus subtilis97.8 (S)

Immobilized enzyme reactors achieve 15 recycles without activity loss .

Chemical Reactions Analysis

Types of Reactions: N-(naphthalen-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis and Structural Characteristics

N-(naphthalen-2-yl)piperidine-1-carboxamide can be synthesized through various methods, including microwave-assisted synthesis and conventional coupling reactions. The synthesis typically involves the reaction of naphthalene derivatives with piperidine-based carboxamides, leading to the formation of this compound with high yields.

Key Structural Features:

  • The compound features a naphthalene ring, which enhances lipophilicity and potential biological activity.
  • The piperidine moiety contributes to its pharmacological properties, often acting as a scaffold for further modifications.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against SARS-CoV proteases. It has been shown to inhibit the papain-like protease (PLpro) from SARS-CoV with nanomolar potency, making it a candidate for developing broader-spectrum antiviral drugs against coronaviruses .

Case Study:
A study demonstrated that analogs of this compound exhibited effective inhibition of PLP2 from HCoV-NL63, indicating its potential use in treating infections caused by various coronaviruses .

Fatty Acid Amide Hydrolase Inhibition

The compound has also been investigated as a fatty acid amide hydrolase (FAAH) inhibitor. FAAH inhibitors are of interest for their role in pain management and neuroprotection. The bulky naphthalene group enhances the binding affinity to the FAAH enzyme .

Data Table: FAAH Inhibition Studies

CompoundYield (%)IC50 (nM)Remarks
This compound8650Potent inhibitor
Other analogsVariesVariesComparative analysis

Cancer Treatment

This compound has shown promising results in preclinical cancer models. Its ability to induce apoptosis and inhibit angiogenesis makes it a candidate for anticancer therapies.

Case Study:
A study on ovarian cancer xenografts revealed that treatment with this compound resulted in significant tumor size reduction compared to controls .

Anti-inflammatory Effects

Research has also indicated that this compound possesses anti-inflammatory properties. It significantly reduced levels of pro-inflammatory cytokines in murine models of arthritis, suggesting potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(naphthalen-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Comparative Insights

Substituent Effects on Activity
  • Aromatic Ring Modifications: Naphthalene vs. Halogenation: Bromo (compound 17 ) and chloro (compound 1 ) substituents improve selectivity and binding in enzyme inhibition and antimicrobial contexts.
Pharmacological Profiles
  • ADMET Properties : The anti-TB analog with fluorophenyl-oxadiazole demonstrated favorable drug-likeness (Lipinski’s rules) and low toxicity , whereas the local anesthetic 4h showed reduced hepatotoxicity compared to lidocaine derivatives .
  • Enzyme Inhibition Mechanisms: The SCD1 inhibitor with chlorophenoxy and methylcarbamoyl groups uniquely increased glucose uptake, contrasting with other analogs lacking this effect, suggesting target-specific modulation.
Contradictory Findings

    Biological Activity

    N-(naphthalen-2-yl)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

    Overview of Biological Activity

    This compound is characterized by its piperidine ring and naphthalene moiety, which contribute to its diverse biological activities. Preliminary studies have indicated that this compound may exhibit anticancer , antimicrobial , and anti-inflammatory properties, making it a candidate for further therapeutic exploration.

    The biological activity of this compound is believed to be mediated through several mechanisms:

    • Receptor Interaction : The compound may bind to specific receptors or enzymes, modulating various biochemical pathways.
    • Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes related to cancer proliferation and inflammation.
    • Induction of Apoptosis : Some derivatives have been reported to induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents.

    Anticancer Activity

    A study investigated the effects of this compound on human liver cancer cell lines (HepG2). The compound exhibited an IC50 value indicating significant antiproliferative activity:

    CompoundIC50 (µM)Cell Line
    This compound11.3HepG2

    This suggests that the compound may effectively inhibit cancer cell growth and induce apoptosis, warranting further investigation into its mechanism and efficacy in vivo .

    Anti-inflammatory Effects

    The compound may also exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pathways associated with inflammation. This suggests a dual role in both cancer treatment and inflammatory conditions, positioning it as a versatile therapeutic candidate .

    Case Studies

    • SARS-CoV Inhibition : A related piperidine compound was evaluated for its ability to inhibit the papain-like protease (PLpro) of SARS-CoV, showing promising results with nanomolar potency. This highlights the potential for this compound and its analogs in antiviral drug development .
    • Multikinase Inhibition : Another study explored the use of piperidine derivatives as multikinase inhibitors targeting VEGFR-2, ERK-2, and Abl-1 kinases. The findings suggest that structural modifications could enhance efficacy against multiple targets simultaneously .

    Q & A

    Basic Research Questions

    Q. What are the standard synthetic routes for preparing N-(naphthalen-2-yl)piperidine-1-carboxamide, and how can reaction conditions be optimized for higher yields?

    • Methodological Answer : The compound can be synthesized via carboxamide coupling between piperidine derivatives and naphthalen-2-amine. A common approach involves activating the piperidine-1-carbonyl chloride, followed by nucleophilic substitution with the naphthalen-2-amine under inert conditions. Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of piperidine to amine), using catalysts like DMAP, and maintaining temperatures between 0–5°C to minimize side reactions. Purification typically employs column chromatography with gradients of ethyl acetate/hexane .

    Q. How is the molecular structure of this compound validated experimentally?

    • Methodological Answer : X-ray crystallography is the gold standard for structural validation. Single crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection using synchrotron radiation (λ = 0.71073 Å) and refinement via SHELXL (e.g., anisotropic displacement parameters for non-H atoms) confirm bond lengths, angles, and torsion angles. For example, the piperidine ring typically adopts a chair conformation, and the naphthyl group shows planar geometry with π-π stacking interactions .

    Q. What spectroscopic techniques are essential for characterizing this compound, and what key peaks should researchers monitor?

    • Methodological Answer :

    • NMR : In 1^1H NMR, the piperidine protons appear as multiplets (δ 1.4–2.8 ppm), while the naphthyl aromatic protons resonate at δ 7.3–8.2 ppm. The carboxamide NH proton is typically observed at δ 6.5–7.0 ppm (broad singlet).
    • FT-IR : A strong carbonyl stretch (C=O) at ~1650–1680 cm1^{-1} confirms the carboxamide group.
    • Mass Spectrometry : ESI-MS typically shows [M+H]+^+ peaks matching the molecular formula (e.g., C16_{16}H18_{18}N2_2O) .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

    • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, IC50_{50} protocols) or compound purity. To address this:

    • Validate purity via HPLC (≥95%) and elemental analysis.
    • Replicate assays under standardized conditions (e.g., NIH/3T3 cells for cytotoxicity, 48-hour exposure).
    • Use positive controls (e.g., MK-0974 for neurokinin receptor studies) and statistical meta-analysis to reconcile data .

    Q. What strategies are effective for improving the solubility and bioavailability of this compound in preclinical studies?

    • Methodological Answer :

    • Salt Formation : React with maleic acid to form a water-soluble salt.
    • Cocrystallization : Use coformers like succinic acid to enhance dissolution rates.
    • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release.
    • LogP optimization via substituent modification (e.g., introducing polar groups on the naphthyl ring) .

    Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?

    • Methodological Answer :

    • Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., NK-1 receptor, PDB ID: 6H7L).
    • Analyze binding poses to identify critical interactions (e.g., hydrogen bonds with Glu92, hydrophobic contacts with Trp184).
    • Use QSAR models to predict substituent effects on affinity. Validate predictions with SPR (surface plasmon resonance) binding assays .

    Q. What are the critical safety considerations when handling this compound in the laboratory?

    • Methodological Answer :

    • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
    • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (TLV: 0.1 mg/m3^3).
    • Spill Management : Absorb spills with vermiculite, dispose as hazardous waste (EPA code D001).
    • Storage : Keep in amber glass bottles at 2–8°C under nitrogen to prevent degradation .

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